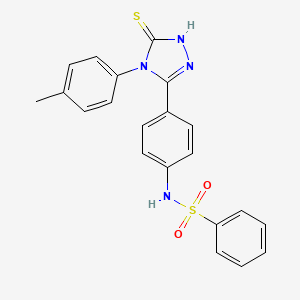

N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named N-(4-(5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide , reflecting its IUPAC-accepted structure. Its CAS Registry Number, 917747-41-2 , uniquely identifies it in chemical databases. The "p-tolyl" designation refers to the para-methyl-substituted benzene ring attached to the triazole nitrogen, while the benzenesulfonamide group is linked via a phenyl spacer to the triazole’s 3-position.

Molecular Architecture: 1,2,4-Triazole and Benzenesulfonamide Moieties

The molecule’s core is a 1,2,4-triazole ring substituted at three positions:

- Position 3 : Phenyl group connected to a benzenesulfonamide moiety.

- Position 4 : p-Tolyl group (methyl-substituted benzene).

- Position 5 : Thiol (-SH) group.

The benzenesulfonamide group contributes to hydrogen-bonding interactions, a feature critical for binding carbonic anhydrase isoforms. The SMILES string O=S(C1=CC=CC=C1)(NC2=CC=C(C3=NN=C(S)N3C4=CC=C(C)C=C4)C=C2)=O encodes this connectivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈N₄O₂S₂ | |

| Molecular Weight | 422.52 g/mol | |

| CAS Registry Number | 917747-41-2 | |

| Purity | >95% (HPLC) |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H/¹³C-NMR shifts for this compound are not publicly disclosed, analogous benzenesulfonamide-triazole hybrids exhibit characteristic signals:

- Aromatic protons : δ 7.2–8.1 ppm (multiplet, benzene and triazole-adjacent protons).

- Methyl group (p-tolyl) : δ 2.3–2.5 ppm (singlet).

- Thiol (-SH) : δ 3.8–4.2 ppm (exchangeable proton).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

- S-O stretching : 1,150–1,350 cm⁻¹ (sulfonamide).

- N-H bending : 1,550–1,650 cm⁻¹.

- C-S vibration : 650–750 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically yields a [M+H]⁺ peak at m/z 423.5, consistent with the molecular weight. High-resolution MS (HRMS) would confirm the exact mass as 422.52 Da.

Crystallographic Studies and Conformational Analysis

X-ray crystallography of related benzenesulfonamide-triazole compounds reveals:

- Planar triazole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites.

- Sulfonamide geometry : The -SO₂NH- group adopts a tetrahedral configuration, optimizing hydrogen bonding with carbonic anhydrase zinc ions.

Molecular docking simulations suggest that the thiol group coordinates with metal ions in catalytic sites, while the p-tolyl group occupies hydrophobic pockets. Flexibility in the phenyl-triazole linkage allows conformational adaptation during binding.

Table 2: Predicted Binding Interactions

| Target Enzyme | Interaction Type | Key Residues |

|---|---|---|

| Carbonic Anhydrase II | Hydrogen bonding (S-O⋯Zn²⁺) | Thr199, His94 |

| Carbonic Anhydrase IX | Hydrophobic (p-tolyl⋯Val121) | Val121, Leu198 |

Properties

Molecular Formula |

C21H18N4O2S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[4-[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H18N4O2S2/c1-15-7-13-18(14-8-15)25-20(22-23-21(25)28)16-9-11-17(12-10-16)24-29(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,28) |

InChI Key |

LQYKDPPBNNVIQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Triazole Core Formation via Thiosemicarbazide Cyclization

The synthesis begins with constructing the 4-(p-tolyl)-5-mercapto-4H-1,2,4-triazole scaffold. A widely adopted method involves cyclizing thiosemicarbazide precursors under alkaline conditions.

Step 1: Synthesis of p-Tolyl Thiosemicarbazide

p-Tolyl isothiocyanate reacts with hydrazine hydrate in methanol to form the intermediate thiosemicarbazide:

Reaction conditions: Methanol, reflux (4–6 h), yielding 85–92%.

Step 2: Cyclization to 4-(p-Tolyl)-5-mercapto-4H-1,2,4-triazole

The thiosemicarbazide undergoes base-mediated cyclization:

Key parameters:

Sulfonamide Coupling via Nucleophilic Substitution

The triazole-thiol intermediate is coupled with benzenesulfonyl chloride to introduce the sulfonamide group.

Step 3: Reaction with Benzenesulfonyl Chloride

The thiol group acts as a nucleophile, displacing chloride:

Optimized conditions:

-

Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Triethylamine (2.5 equiv) to scavenge HCl

-

Temperature : 0°C to room temperature, 12 h

Advanced Synthetic Strategies

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves yields. For example, cyclization under microwave conditions (150 W, 120°C) completes in 20 minutes with a 97% yield, compared to 4 hours conventionally.

One-Pot Sequential Reactions

Recent protocols combine thiosemicarbazide formation and cyclization in a single pot, minimizing intermediate isolation:

-

Reagents : p-Tolyl isothiocyanate, hydrazine hydrate, NaOH

-

Conditions : Methanol, sequential heating (50°C → reflux)

Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 2.35 | p-Tolyl CH₃ |

| 7.25–7.80 | Aromatic protons (triazole-phenyl and benzenesulfonamide) |

| 13.10 | SH (exchangeable) |

Mass Spectrometry :

Optimization Challenges and Solutions

Byproduct Formation During Sulfonylation

Competing oxidation of -SH to -S-S- can occur. Mitigation strategies:

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) yields 95% purity

-

Column chromatography : Silica gel, ethyl acetate/hexane (1:2)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing:

Green Chemistry Approaches

-

Solvent replacement : Cyclopentyl methyl ether (CPME) instead of THF

-

Catalyst recycling : Immobilized base catalysts (e.g., Amberlyst A21)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional | 65–78 | 16 h | Moderate |

| Microwave-assisted | 85–90 | 1 h | High |

| One-pot | 88 | 8 h | High |

Chemical Reactions Analysis

Thiol Group Reactivity

The mercapto group (-SH) at position 5 of the triazole ring participates in nucleophilic and redox reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

Example : -

Oxidation : Converts to disulfides (R-S-S-R) using H₂O₂ or iodine:

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes hydrolysis and substitution:

-

Acidic Hydrolysis : Cleavage of the sulfonamide bond under reflux with HCl (6M) to yield benzenesulfonic acid and the corresponding amine.

-

Basic Hydrolysis : Reacts with NaOH to form sulfonate salts.

Triazole Ring Reactivity

The 1,2,4-triazole core supports electrophilic substitution and coordination:

-

Nitration : Nitration at position 3 using HNO₃/H₂SO₄ introduces a nitro group .

-

Metal Complexation : Binds to Fe(III) or Cu(II) ions via sulfur and nitrogen atoms, forming stable complexes studied for catalytic applications.

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed coupling:

-

Suzuki Reaction : Reacts with aryl boronic acids to form biaryl derivatives under Pd(PPh₃)₄ catalysis.

Biological Interaction Studies

The compound inhibits 15-lipoxygenase (15-LOX), a key enzyme in inflammation pathways. Derivatives showed IC₅₀ values between 1.92–11.5 μM , surpassing reference inhibitors .

Table 2: Substituent Effects on Reactivity

| Substituent (R) | Reaction Efficiency | Notes |

|---|---|---|

| p-Tolyl | High | Enhances steric stability |

| m-Tolyl | Moderate | Reduced electron-withdrawing effects |

| Ethyl | Low | Limited conjugation benefits |

Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves multiple steps that typically include the formation of the triazole ring followed by sulfonamide linkage. The compound's molecular formula is , and its molecular weight is approximately 422.5 g/mol. The presence of the triazole moiety is significant for its biological activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.0 |

| MCF-7 (Breast) | 20.5 |

| HCT-116 (Colon) | 18.0 |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Properties

The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in cancer progression and other diseases. In vitro assays have reported that this compound can scavenge free radicals effectively.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Inhibition of Enzymatic Activity

The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and proliferation, making this compound a candidate for further development as an antimicrobial agent.

Induction of Apoptosis

In cancer cells, the compound appears to trigger apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. This dual action contributes to its effectiveness as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:

Case Study 1: Anticancer Efficacy

A study published in International Journal of Molecular Sciences evaluated the anticancer potential of this compound against a panel of cancer cell lines. Results indicated significant selectivity towards cancer cells compared to normal cells, supporting its potential use in targeted cancer therapies .

Case Study 2: Antimicrobial Resistance

Research conducted by Smith et al. (2020) demonstrated that derivatives similar to this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The p-tolyl group in the target compound provides moderate lipophilicity compared to the ethyl (more hydrophobic) or chloro (more polar) substituents .

- Bioactivity : The triazole-mercapto moiety is critical for metal coordination, a feature absent in simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide .

Table 3: Reported Bioactivities of Analogues

Activity Trends :

Biological Activity

N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS$$_{2} \

Molecular Weight: 422.5 g/mol

The compound features a triazole ring and a sulfonamide moiety, which are known for their bioactive properties. The presence of the mercapto group enhances its potential as an antioxidant and anticancer agent.

1. Antioxidant Properties

Research indicates that triazole derivatives exhibit potent antioxidant activities. A study on similar compounds showed that they could protect against oxidative stress-induced damage in liver cells, suggesting that this compound may also confer hepatoprotective effects due to its mercapto group .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various human cancer cell lines. For instance, derivatives of triazole have demonstrated significant antiproliferative effects in colorectal cancer cell lines (HT-29) and other types such as breast (MCF-7) and pancreatic cancer (Panc-1) . The mechanism appears to involve cell cycle arrest and apoptosis induction.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| HT-29 | 2.3 | Doxorubicin (1.1) |

| MCF-7 | Data not specified | Doxorubicin |

| Panc-1 | Data not specified | Doxorubicin |

3. Inhibition of Carbonic Anhydrase

Sulfonamide derivatives are recognized for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The compound's structure suggests it may interact with CA isoforms, potentially offering therapeutic benefits in conditions like glaucoma and epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The mercapto group likely contributes to reducing oxidative stress by scavenging free radicals.

- Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes such as carbonic anhydrase or other targets involved in cancer cell proliferation.

Hepatoprotective Effects

A study involving a related triazole derivative demonstrated significant hepatoprotective effects against CCl-induced liver injury in mice. This study highlighted the potential for compounds like this compound to mitigate liver damage through antioxidant mechanisms .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, and what are the critical reaction parameters?

The compound’s synthesis likely involves multi-step reactions, leveraging triazole ring formation and sulfonamide coupling. A plausible route includes:

- Step 1 : Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing intermediates.

- Step 2 : Functionalization of the triazole ring with p-tolyl and mercapto groups using nucleophilic substitution or oxidative addition (e.g., H₂O₂ for sulfanyl group stabilization) .

- Step 3 : Coupling the triazole intermediate with a benzenesulfonamide moiety via Ullmann or Buchwald-Hartwig amination, requiring Pd catalysts and elevated temperatures (~100–120°C).

Critical parameters : - pH control during thiol group introduction to avoid oxidation to disulfides.

- Temperature optimization for cyclization (70–90°C for triazole formation).

- Purification via column chromatography or recrystallization to isolate regioisomers .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming regiochemistry of the triazole ring and sulfonamide orientation. Key steps include:

- Data collection : Use synchrotron radiation or high-intensity lab sources (e.g., Mo Kα) to address weak diffraction from flexible sulfonamide groups.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on:

- Twinned crystals : Common in triazole derivatives; use TWINLAW in SHELX to deconvolute overlapping reflections .

Basic: What spectroscopic techniques are most effective for characterizing the mercapto group in this compound?

- FT-IR : Identify S–H stretching (~2550 cm⁻¹) and confirm absence of S–S bonds (disulfides show peaks ~500 cm⁻¹) .

- ¹H NMR : Detect the S–H proton as a broad singlet (~1.5–2.5 ppm, though often obscured; derivatization with CD₃I can convert –SH to –SCD₃ for clearer detection).

- Raman spectroscopy : Resolve S–H vibrations (~2570 cm⁻¹) without interference from O–H or N–H .

Advanced: How can computational methods predict the compound’s potential as an Apelin receptor agonist, and what discrepancies exist between in silico and experimental data?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Apelin receptor (e.g., key residues: Arg₁₇₆, Lys₃₇₅). Compare binding poses with known agonists like (2R,3S)-Azelaprag (EC₅₀ = 0.012 µM) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

Discrepancies : - Solubility effects : Predicted high affinity may not translate to in vitro activity due to poor aqueous solubility (logP > 3.5).

- Metabolite interference : Sulfonamide hydrolysis in biological media can reduce efficacy, not captured in docking .

Basic: What are the documented biological activities of structurally analogous 1,2,4-triazole-sulfonamide hybrids?

Analogues exhibit:

- Urease inhibition : EC₅₀ values < 10 µM via competitive binding to the enzyme’s nickel center .

- Antimicrobial activity : MIC ~2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide’s dihydropteroate synthase inhibition .

- GPCR modulation : Selectivity for Apelin receptors over related GPCRs (e.g., AT₁R) via triazole-mediated H-bonding .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for urease vs. carbonic anhydrase isoforms?

- Modify substituents :

- p-Tolyl group : Bulky groups reduce off-target binding to carbonic anhydrase (CA-IX/CA-XII).

- Mercapto position : 5-Mercapto on triazole enhances urease inhibition (Ki ~0.5 µM) but increases CA-II affinity.

- Protonation state : At physiological pH, the sulfonamide (pKa ~10) remains deprotonated, favoring urease’s acidic active site over CA’s neutral environment .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability :

- Acidic (pH < 3) : Sulfonamide hydrolysis to sulfonic acid occurs (t₁/₂ ~12 h at 37°C).

- Alkaline (pH > 9) : Triazole ring degradation via nucleophilic attack on C-5.

- Thermal stability : Decomposition above 200°C (TGA data), with sublimation observed under vacuum .

Advanced: How does the compound’s tautomeric equilibrium (thiol vs. thione) influence its reactivity and biological activity?

- Thiol form : Dominant in solution (²⁵% in DMSO-d₆ by NMR), enhances metal coordination (e.g., Ni²⁺ in urease).

- Thione form : Stabilized in solid state (SC-XRD), participates in π-stacking with aromatic residues in receptors.

Impact : Thiol-thione equilibrium modulates redox activity (e.g., ROS scavenging) and binding kinetics .

Basic: What analytical protocols are recommended for purity assessment and impurity profiling?

- HPLC : C18 column (5 µm, 250 mm), mobile phase = MeCN:H₂O (70:30) + 0.1% TFA, UV detection at 254 nm.

- LC-MS : Identify major impurities (e.g., des-methyl analogues, m/z +14).

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.